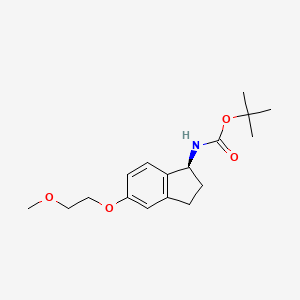

tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate

Descripción

tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a substituted 2,3-dihydro-1H-indene scaffold. The compound’s stereochemistry is defined by the (S)-configuration at the indenyl position, and its structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The 5-position of the indene core is substituted with a 2-methoxyethoxy group, a polar ether chain that influences solubility and intermolecular interactions. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation .

Propiedades

Fórmula molecular |

C17H25NO4 |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

tert-butyl N-[(1S)-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]carbamate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-15-8-5-12-11-13(6-7-14(12)15)21-10-9-20-4/h6-7,11,15H,5,8-10H2,1-4H3,(H,18,19)/t15-/m0/s1 |

Clave InChI |

WJSQKEPUVZHYHQ-HNNXBMFYSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)OCCOC |

SMILES canónico |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)OCCOC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:

Formation of the Indenyl Moiety: The synthesis begins with the preparation of the indenyl moiety. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the dihydroindenyl compound.

Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction using a suitable alkylating agent.

Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the indenyl moiety, converting it to a fully saturated hydrocarbon.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Various carbamate derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical agents. Carbamates are known for their biological activity, and modifications to the structure of this compound could lead to the development of new drugs.

Industry

In industry, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved thermal stability or mechanical strength.

Mecanismo De Acción

The mechanism of action of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparación Con Compuestos Similares

Table 1: Key Structural Comparisons

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing vs. Electron-Donating Groups : The bromo-substituted analogue (MW 328.23) exhibits lower solubility in polar solvents compared to the target compound due to the electron-withdrawing bromine atom, whereas the 2-methoxyethoxy group enhances hydrophilicity .

- Boronates for Cross-Coupling : The boronate ester derivative (MW 359.27) is tailored for Suzuki-Miyaura reactions, a feature absent in the target compound, which lacks a reactive handle for cross-coupling .

- Hydrophilic Modifications : The 2-hydroxyethyl and carbamoyl substituents in the derivative (MW 320.39) significantly improve aqueous solubility, making it more suitable for biological assays than the target compound .

Actividad Biológica

The compound tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is a derivative of the indene structure, which has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

The compound can be described by the following structural formula:

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 273.32 g/mol

The structure features a tert-butyl group and a carbamate functional group, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl carbamates exhibit promising antimicrobial properties. A study on phenylthiazoles with tert-butyl moieties demonstrated effective activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Notably, derivatives with a similar structure showed minimum inhibitory concentrations (MIC) as low as 4 μg/mL against MRSA strains .

The biological activity of these compounds can often be attributed to their ability to disrupt bacterial cell wall synthesis. For instance, compounds with a tert-butyl group were shown to penetrate bacterial membranes effectively due to their hydrophobic nature, enhancing their antimicrobial efficacy . The bulky steric effect of the tert-butyl group also contributes to metabolic resistance, prolonging the duration of action against pathogens.

Toxicity Profile

Evaluating the toxicity of such compounds is crucial. In studies involving MCF-7 cells, certain derivatives maintained high cell viability even at concentrations significantly above their MIC values. For example, one compound demonstrated 100% viability at concentrations up to 32 μg/mL . This suggests a favorable safety profile for potential therapeutic applications.

Study Overview

A recent study focused on the structure-activity relationship (SAR) of various carbamate derivatives, including those similar to tert-butyl carbamates. Key findings include:

- Compounds Tested : Various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Results : The most promising compounds exhibited potent antibacterial activity with MIC values ranging from 4 to 16 μg/mL against resistant strains .

Data Table: Biological Activity of Related Compounds

| Compound Name | Structure | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| Compound A | Structure A | 4 | MRSA |

| Compound B | Structure B | 8 | C. difficile |

| Compound C | Structure C | 16 | E. coli |

This table summarizes the antibacterial efficacy of related compounds, highlighting the potential of tert-butyl derivatives in combating resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.